molecular formula C5H6F2O2 B1381011 trans-2-(Difluoromethyl)cyclopropanecarboxylic acid CAS No. 883443-58-1

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid

Cat. No.: B1381011
CAS No.: 883443-58-1
M. Wt: 136.1 g/mol
InChI Key: AQPYFAYLGMEWCD-PWNYCUMCSA-N
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Description

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid: is a fluorinated organic compound with the molecular formula C5H6F2O2 and a molecular weight of 136.10 g/mol . This compound is notable for its cyclopropane ring structure, which is substituted with a difluoromethyl group and a carboxylic acid group. The presence of fluorine atoms imparts unique chemical properties, making it a valuable building block in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoromethyl group. One common method involves the reaction of a cyclopropane derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or distillation. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and efficacy .

Mechanism of Action

The mechanism of action of trans-2-(Difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid
  • cis-2-(Difluoromethyl)cyclopropanecarboxylic acid
  • trans-2-(Chloromethyl)cyclopropanecarboxylic acid

Uniqueness: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883443-58-1
Record name rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
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trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
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trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
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trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
Reactant of Route 5
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid
Reactant of Route 6
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid

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